4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid
Description
Properties
CAS No. |
5446-13-9 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-7-11(15)14(13-8)10-5-3-9(4-6-10)12(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
InChI Key |
FIRIFVVVVQIBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C(=O)O |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid, also known as ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.288 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 406.4 °C at 760 mmHg |
| Flash Point | 199.6 °C |
Anticancer Properties
Research indicates that compounds structurally related to 4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid exhibit significant anticancer activity. For instance, similar pyridazine derivatives have demonstrated efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity. Compounds with electron-withdrawing groups often show improved activity due to increased electron density in the target sites of cancer cells .
Case Study:
In a study involving a series of pyridazine derivatives, one compound exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been documented in various studies. For example, derivatives containing the pyridazinone framework have shown protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The activity is attributed to the ability of these compounds to modulate neurotransmitter systems involved in seizure propagation .
Research Findings:
A specific derivative demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, highlighting its potential as a therapeutic agent for epilepsy .
The biological activities of 4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling: These compounds can affect pathways such as apoptosis and cell cycle regulation.
- Interaction with Receptors: The structural features allow for binding to specific receptors that mediate cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four pyridazinone-based analogs from the literature, focusing on substituents, synthetic methods, and biological activities.
Substituent Variations and Functional Groups
Key Observations:
- Attached Groups: The benzoic acid group in the target may enhance solubility compared to esters (e.g., ) or sulfonamides (), which are more lipophilic .
Critical Analysis of Contradictions and Limitations
- Biosynthetic vs. Chemical Synthesis: emphasizes ribosome-mediated pyridazinone biosynthesis, while other compounds (e.g., –6) rely on chemical methods.
- Biological Data Gaps: The target’s pharmacological profile remains uncharacterized, limiting direct comparisons. However, its structural features align with bioactive analogs, warranting further study.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid?
- Methodological Answer : Synthesis typically involves coupling pyridazinone precursors with substituted benzoic acid derivatives. For example, condensation reactions using activated esters (e.g., oxalyl monochloride) or coupling reagents (e.g., DCC/HOBt) under inert conditions. Evidence from analogous compounds suggests regioselective alkylation at the pyridazinone nitrogen followed by acid-catalyzed cyclization .
- Example Protocol :
- React 3-methyl-6-oxo-5,6-dihydropyridazine with 4-bromobenzoic acid under Pd-catalyzed cross-coupling.
- Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>95%) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperature (100 K) to minimize disorder. Refinement using SHELXL (via the SHELX suite) accounts for anisotropic displacement parameters and hydrogen bonding networks .
- Key Parameters :
- Space group: P2₁/c (common for benzoic acid derivatives).
- R-factor: <0.05 for high-quality data.
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Cytokine Modulation : ELISA to quantify IL-6 secretion in LPS-stimulated macrophages (e.g., RAW 264.7 cells), referencing dose-dependent inhibition observed in structurally related benzoic acid derivatives .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can low synthetic yields due to regioselectivity issues be addressed?
- Methodological Answer :
- Protecting Groups : Introduce tert-butyl or benzyl groups to shield reactive sites during coupling.
- Catalytic Optimization : Use Pd(PPh₃)₄ with ligands (e.g., XPhos) to enhance cross-coupling efficiency.
- Regioselectivity Analysis : Monitor intermediates via LC-MS and compare with DFT-calculated transition states .
Q. How to resolve contradictions in reported biological activity data (e.g., IL-6 suppression vs. no effect)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., THP-1 vs. RAW 264.7), LPS concentrations (1 μg/mL), and exposure times (24 hr).
- Meta-Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the benzoic acid moiety enhance IL-6 inhibition .
- Data Table :
| Substituent Position | IL-6 Inhibition (%) | Cell Line | Reference |
|---|---|---|---|
| 4-NO₂ | 85 ± 3 | RAW 264.7 | |
| 4-OCH₃ | 12 ± 5 | THP-1 |
Q. What computational strategies predict target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with IL-6 receptor (PDB: 1ALU). Key residues (e.g., Glu100, Asp163) form hydrogen bonds with the carboxylic acid group.
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. How to design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyridazinone ring with triazinone (improves solubility) or add PEGylated side chains (enhances half-life).
- SAR Studies : Test methyl vs. ethyl groups at the 3-position; methyl shows higher metabolic stability in microsomal assays .
Contradiction Analysis
- Issue : Discrepancies in antimicrobial activity across studies.
Key Research Gaps
- Structural Dynamics : Lack of cryo-EM data on compound-protein interactions.
- In Vivo Efficacy : Limited pharmacokinetic profiles in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
